molecular formula C50H67N7O8 B8065842 L-Prolinamide, 2,2'-[[(2S,5S)-1-[4-(1,1-dimethylethyl)phenyl]-2,5-pyrrolidinediyl]di-4,1-phenylene]bis[N-(methoxycarbonyl)-L-valyl-

L-Prolinamide, 2,2'-[[(2S,5S)-1-[4-(1,1-dimethylethyl)phenyl]-2,5-pyrrolidinediyl]di-4,1-phenylene]bis[N-(methoxycarbonyl)-L-valyl-

Cat. No.: B8065842
M. Wt: 894.1 g/mol
InChI Key: VBFBTPLDCCWPOV-CTWGVMPISA-N
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Description

Methyl N-[(2S)-1-[(2R)-2-[4-[(2S,5S)-1-(4-tert-butylphenyl)-5-[4-[(2R)-2-carbamoyl-1-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]phenyl]pyrrolidin-2-yl]phenyl]-2-carbamoylpyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of L-Prolinamide, 2,2'-[[(2S,5S)-1-[4-(1,1-dimethylethyl)phenyl]-2,5-pyrrolidinediyl]di-4,1-phenylene]bis[N-(methoxycarbonyl)-L-valyl- typically involves multiple steps, including the formation of intermediate compounds. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include purification steps such as crystallization, distillation, or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: Methyl N-[(2S)-1-[(2R)-2-[4-[(2S,5S)-1-(4-tert-butylphenyl)-5-[4-[(2R)-2-carbamoyl-1-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]phenyl]pyrrolidin-2-yl]phenyl]-2-carbamoylpyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions: Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydroxide). The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the outcome of the reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, this compound may be used to study its effects on cellular processes and pathways. It can serve as a tool for investigating the mechanisms of action of related compounds.

Medicine: In medicine, this compound may have potential therapeutic applications. Research may focus on its efficacy and safety in treating specific diseases or conditions.

Industry: In the industrial sector, this compound may be used in the development of new materials or products. Its unique properties can be leveraged to create innovative solutions for various applications.

Mechanism of Action

The mechanism of action of L-Prolinamide, 2,2'-[[(2S,5S)-1-[4-(1,1-dimethylethyl)phenyl]-2,5-pyrrolidinediyl]di-4,1-phenylene]bis[N-(methoxycarbonyl)-L-valyl- involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds: Similar compounds to L-Prolinamide, 2,2'-[[(2S,5S)-1-[4-(1,1-dimethylethyl)phenyl]-2,5-pyrrolidinediyl]di-4,1-phenylene]bis[N-(methoxycarbonyl)-L-valyl- may include other carbamate derivatives with similar structural features.

Uniqueness: The uniqueness of this compound lies in its specific structural arrangement and the presence of multiple functional groups. These features contribute to its distinct chemical and biological properties, setting it apart from other similar compounds.

Properties

IUPAC Name

methyl N-[(2S)-1-[(2R)-2-[4-[(2S,5S)-1-(4-tert-butylphenyl)-5-[4-[(2R)-2-carbamoyl-1-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]phenyl]pyrrolidin-2-yl]phenyl]-2-carbamoylpyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C50H67N7O8/c1-30(2)40(53-46(62)64-8)42(58)55-28-10-26-49(55,44(51)60)35-16-12-32(13-17-35)38-24-25-39(57(38)37-22-20-34(21-23-37)48(5,6)7)33-14-18-36(19-15-33)50(45(52)61)27-11-29-56(50)43(59)41(31(3)4)54-47(63)65-9/h12-23,30-31,38-41H,10-11,24-29H2,1-9H3,(H2,51,60)(H2,52,61)(H,53,62)(H,54,63)/t38-,39-,40-,41-,49+,50+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBFBTPLDCCWPOV-CTWGVMPISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N1CCCC1(C2=CC=C(C=C2)C3CCC(N3C4=CC=C(C=C4)C(C)(C)C)C5=CC=C(C=C5)C6(CCCN6C(=O)C(C(C)C)NC(=O)OC)C(=O)N)C(=O)N)NC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N1CCC[C@@]1(C2=CC=C(C=C2)[C@@H]3CC[C@H](N3C4=CC=C(C=C4)C(C)(C)C)C5=CC=C(C=C5)[C@]6(CCCN6C(=O)[C@H](C(C)C)NC(=O)OC)C(=O)N)C(=O)N)NC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H67N7O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

894.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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